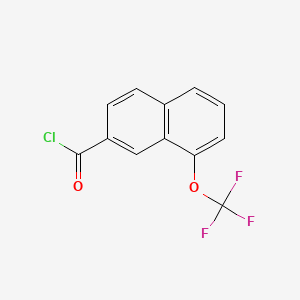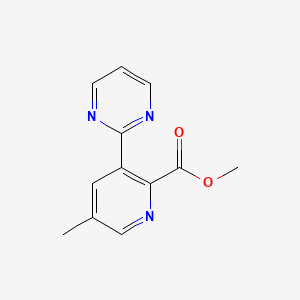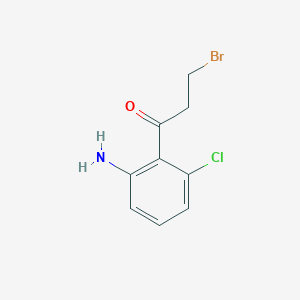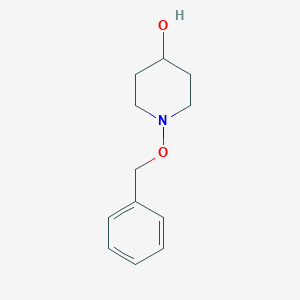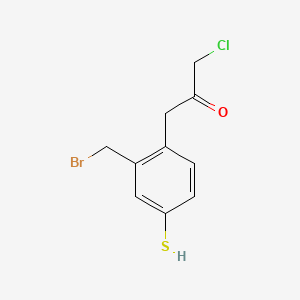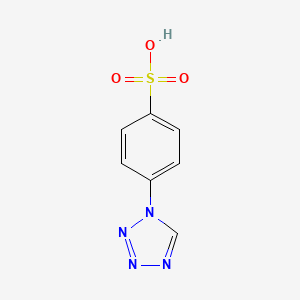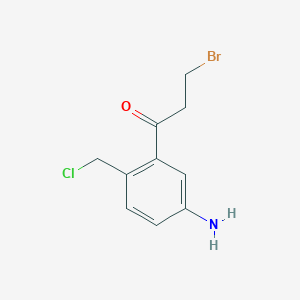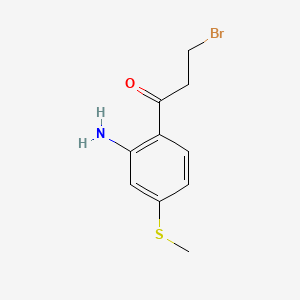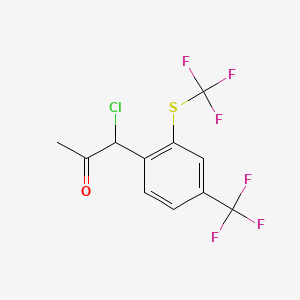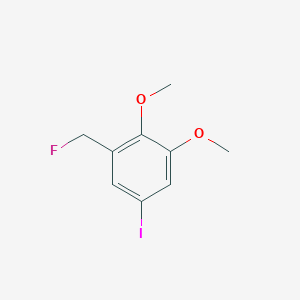
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 It is a derivative of benzene, characterized by the presence of methoxy, iodo, and fluoromethyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene typically involves the iodination and fluoromethylation of a dimethoxybenzene precursor. The process can be summarized as follows:
Fluoromethylation: The fluoromethyl group can be introduced using a fluoromethylating agent such as fluoromethyl iodide (CH2FI) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The fluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include methyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles. The presence of methoxy groups increases the electron density on the ring, making it more reactive towards electrophiles. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxy-3-iodobenzene: Lacks the fluoromethyl group, making it less reactive in certain reactions.
1,2-Dimethoxy-5-fluoromethylbenzene: Lacks the iodine atom, affecting its reactivity in substitution reactions.
1,2-Dimethoxybenzene: Lacks both iodine and fluoromethyl groups, making it less versatile in synthetic applications.
Propiedades
Fórmula molecular |
C9H10FIO2 |
|---|---|
Peso molecular |
296.08 g/mol |
Nombre IUPAC |
1-(fluoromethyl)-5-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
Clave InChI |
JWJOUBSWFHMTJJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)CF)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


